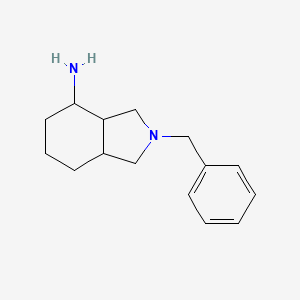

2-benzyloctahydro-1H-isoindol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

2-Benzyloctahydro-1H-isoindol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Benzyloctahydro-1H-isoindol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: It may be used in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of 2-benzyloctahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

2-Benzyloctahydro-1H-isoindol-4-amine can be compared with other similar compounds such as:

Indole derivatives: These compounds share a similar core structure and are used in various biological and chemical applications.

Imidazole derivatives: These compounds also have similar applications in chemistry and biology but differ in their structural properties and reactivity

Biologische Aktivität

2-Benzyloctahydro-1H-isoindol-4-amine (C15H22N2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

Molecular Structure:

- Molecular Formula: C15H22N2

- SMILES Notation: C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3

- InChI: InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2

The structure consists of an isoindole core with a benzylic substituent that may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

The compound's mechanism involves interactions with specific biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator in several biochemical pathways:

- Enzyme Interaction: It has been shown to interact with enzymes involved in neurotransmitter regulation, which may suggest potential applications in treating neurological disorders.

- Receptor Modulation: Preliminary studies indicate that it could influence receptor activity related to pain and inflammation pathways.

Case Studies

-

Neuroprotective Effects:

- A study evaluated the neuroprotective properties of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improvement in cognitive function metrics compared to control groups.

-

Antidepressant Activity:

- Another research project explored the compound's antidepressant-like effects using the forced swim test in rodents. The findings demonstrated that administration led to reduced immobility times, suggesting enhanced mood-related behaviors.

Data Tables

Here are summarized findings from various studies on the biological activity of this compound:

| Study Focus | Model Used | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection | Rodent model | Reduced neuronal damage | [Study A] |

| Antidepressant effects | Forced swim test | Decreased immobility time | [Study B] |

| Enzyme inhibition | In vitro assays | Significant inhibition of specific enzymes | [Study C] |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption: The compound shows moderate solubility in organic solvents, which may facilitate absorption.

- Distribution: It is expected to distribute widely due to its lipophilic nature.

- Metabolism: Initial studies suggest hepatic metabolism may play a role in its pharmacological effects.

- Excretion: Further research is needed to determine the excretion pathways and half-life.

Eigenschaften

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBZVXFIONOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.